Tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate is a compound that features a tert-butyl ester group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester group.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or borane for hydroboration are commonly used.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or boronated derivatives.
Scientific Research Applications
Tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate: shares similarities with other tert-butyl esters and pyrrolidine derivatives.
Tert-butanesulfinamide: Another compound with a tert-butyl group, used in the synthesis of N-heterocycles.
Uniqueness
- The presence of both the tert-butyl ester and vinyl groups in this compound makes it unique, offering distinct reactivity and potential applications compared to other similar compounds.
Properties
Molecular Formula |
C11H19NO2 |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl (2S,5S)-5-ethenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-5-8-6-7-9(12-8)10(13)14-11(2,3)4/h5,8-9,12H,1,6-7H2,2-4H3/t8-,9+/m1/s1 |
InChI Key |
ZVKIAQSXZRBUHF-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@H](N1)C=C |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(N1)C=C |
Origin of Product |
United States |
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